Stepronin sodium is a synthetic mucolytic agent primarily used to alleviate respiratory difficulties by dissolving thick mucus in the lungs. It is classified as an organic compound and falls under the category of n-acyl-alpha amino acids, which are characterized by the presence of an acyl group attached to an alpha amino acid. The compound is known for its ability to reduce the viscosity of mucous secretions, which is influenced by the concentrations of mucoproteins and disulfide bonds between these macromolecules and DNA in the respiratory system .
Stepronin sodium, with the chemical formula and CAS number 78126-10-0, is classified as a small molecule drug. It belongs to several chemical categories, including organic acids and derivatives, carboxylic acids, and amino acids . The compound is recognized for its experimental use in clinical settings, particularly in conditions associated with excessive mucus production.
The synthesis of Stepronin sodium involves multiple steps that typically require specific reagents and conditions. The general synthetic route includes:
Industrial production often utilizes optimized reaction conditions involving organic solvents and catalysts to enhance efficiency and scalability .
The molecular structure of Stepronin sodium can be represented as follows:
This structure highlights the presence of sulfur atoms, indicating its thioester nature, which plays a crucial role in its biological activity .
Stepronin sodium participates in various chemical reactions, including:
These reactions are essential for modifying the compound for various applications or enhancing its therapeutic effects .
The mechanism of action of Stepronin sodium primarily involves its mucolytic properties. By disrupting disulfide bonds in mucoproteins, it reduces mucus viscosity, facilitating easier clearance from the respiratory tract. This action helps alleviate symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) and bronchitis . The compound's interaction with mucous secretions allows for improved airway clearance, making it beneficial for patients with excessive mucus production.
These properties make Stepronin sodium suitable for pharmaceutical formulations aimed at respiratory therapies .
Stepronin sodium is primarily utilized in medical settings as a mucolytic agent. Its applications include:
The evolution of mucolytic therapy represents a critical advancement in managing respiratory diseases characterized by pathological mucus hypersecretion. Early mucoactive agents emerged from empirical observations of natural substances and simple chemical compounds. Iodide-based expectorants like potassium iodide and terpene derivatives such as sobrerol were among the first utilized, aiming to increase mucus water content or stimulate expulsion through airway irritation. However, their mechanisms remained poorly defined, and clinical efficacy was often inconsistent, with effects potentially attributable more to increased secretion volume than true viscosity reduction [4] [10].
The mid-20th century witnessed a paradigm shift with the development of sulfhydryl-containing mucolytics like N-acetylcysteine (NAC), which directly targeted the biochemical architecture of mucus. NAC's mechanism involves cleaving disulfide bonds within mucin glycoproteins—the primary macromolecules conferring viscosity to respiratory mucus. This action depolymerizes the mucin network, reducing gel strength and viscoelasticity. Despite NAC's groundbreaking introduction, limitations persisted, including bronchial irritation upon inhalation, poor oral bioavailability (~10%), and reliance on the oxidative environment for activity, which could be suboptimal in certain disease states [7] [10].
Further innovation led to peptide-based mucolytics like dornase alfa (recombinant human DNase), specifically addressing the DNA-rich, neutrophil-derived extracellular traps prevalent in cystic fibrosis (CF) sputum. While transformative for CF management, dornase alfa showed minimal efficacy in non-CF conditions like chronic bronchitis, where mucus hyperviscosity stems primarily from mucin polymers rather than DNA [7] [10]. Concurrently, mucoregulatory agents such as macrolide antibiotics (e.g., azithromycin) demonstrated unexpected benefits in reducing mucus hypersecretion in diffuse panbronchiolitis and CF, primarily through anti-inflammatory effects and suppression of mucin gene expression rather than direct mucolysis [10].
Table 1: Evolution of Major Mucolytic Agent Classes with Mechanisms and Limitations
Era | Class/Representatives | Primary Mechanism | Key Limitations |
---|---|---|---|
Pre-1960s | Iodides (KI), Terpenes (Sobrerol, Myrtol) | Stimulation of serous fluid secretion; undefined mucolysis | Inconsistent efficacy; reflex mucus hypersecretion |
1960s-1980s | Sulfhydryl Agents (NAC, Carbocisteine, Erdosteine) | Disulfide bond reduction in mucins | Bronchial irritation (inhaled); low oral bioavailability; variable clinical outcomes |
1990s-Present | Peptide Enzymes (Dornase alfa), Macrolides (Azithromycin) | DNA hydrolysis; anti-inflammatory/mucin gene suppression | Narrow spectrum (CF only for dornase); non-mucolytic mechanisms |
This progression highlighted an unmet need: orally bioavailable agents capable of directly modulating mucin secretion and ion transport without provoking reflex hypersecretion or significant side effects. The stage was set for novel compounds targeting mucus hypersecretion through dual pathways, leading to the investigation of stepronin sodium [7] [10].
Stepronin sodium (Chemical formula: C~10~H~10~NNaO~4~S~2~; Molecular weight: 295.31 g/mol) belongs to the class of organic compounds known as N-acyl-alpha amino acids. These molecules are characterized by an alpha-amino acid backbone where the terminal nitrogen atom bears an acyl group, creating a distinct amphipathic structure. Stepronin's core scaffold consists of 2-[(2-thienylcarbonyl)sulfanyl]propanoyl group linked to glycine, forming the N-acyl-alpha amino acid architecture. This molecular arrangement confers both hydrophilic (carboxylate, amide) and hydrophobic (thiophene ring, alkyl chain) domains essential for biological activity and membrane interactions [1] [3] [6].
The chemical structure of stepronin sodium features three critical moieties:
Within the N-acyl-alpha amino acid subclass, stepronin is classified under thioester derivatives, distinguishing it from classical mucolytics like NAC. Its structure aligns with prodrug characteristics; the thioester bond is susceptible to enzymatic hydrolysis in vivo, potentially releasing active metabolites like thenoic acid (TA), which contribute to its pharmacological effects. The sodium salt formulation optimizes physicochemical properties, including solubility (0.21 mg/mL in water at 20°C) and stability, facilitating its development as an oral or inhaled therapeutic agent [1] [3] [8].
Table 2: Structural and Physicochemical Properties of Stepronin Sodium
Property | Value/Description | Biological Significance |
---|---|---|
Chemical Classification | N-acyl-alpha amino acid; Thioester derivative | Target specificity for mucosal interfaces |
Molecular Formula | C~10~H~10~NNaO~4~S~2~ | Balanced hydrophilicity/lipophilicity |
Bioisosteric Features | Thioester (vs. NAC's thiol); Thiophene (heterocyclic) | Metabolic stability; Membrane permeability |
Solubility Profile | Water-soluble (salt form); LogP: ~1.27 | Suitable for oral and pulmonary delivery |
Key Functional Groups | Thiophene carbonylthio; Carboxymethylate; Propanoyl | Multimodal interactions with biological targets |
Stepronin sodium's structural analogs include tiopronin (N-(2-mercaptopropionyl)glycine), a thiol-based mucolytic/antioxidant. However, stepronin replaces tiopronin's sulfhydryl (-SH) group with a thioester (-SCO-) linkage. This modification alters its redox behavior and metabolic pathway, potentially reducing direct reactivity with extracellular mucins while enabling different intracellular actions. The thiophene heterocycle offers bioisosteric advantages over phenyl rings, potentially enhancing target affinity and metabolic stability [1] [6] [9].
The development of stepronin sodium addressed key pharmacological limitations observed in earlier mucolytics: the inability to simultaneously suppress pathological mucus hypersecretion at its source and modify mucus rheology. Research revealed stepronin's dual inhibitory action on airway fluid and mucin secretion, distinguishing it from classical mucolytics that primarily degrade existing mucus. In vitro studies using canine tracheal epithelium and feline tracheal glands demonstrated that stepronin and its active metabolite, thenoic acid (TA), significantly suppressed chloride ion (Cl-) secretion induced by β-adrenergic stimulation (isoproterenol) without altering baseline bioelectric parameters. This effect occurred independently of the epithelial sodium channel (ENaC), as evidenced by insensitivity to amiloride, suggesting a novel mechanism for reducing airway surface liquid volume [2] [8].
Simultaneously, stepronin directly inhibited mucus glycoprotein secretion from submucosal glands. In stimulated feline tracheal glands, stepronin and TA significantly reduced the release of trichloroacetic acid-precipitable [³H]-glycoconjugates—a marker for mucins. This inhibition occurred under both basal conditions and when glands were stimulated by cholinergic agonists (methacholine), indicating an effect on regulated exocytosis pathways. The cellular-level mechanism involves modulation of intracellular signaling cascades controlling Cl- channel activation and mucin granule release, though the precise molecular targets (e.g., CFTR, calcium-activated chloride channels, or secretory machinery components) remain under investigation [2] [8].
This dual activity—reducing ion-driven fluid secretion and suppressing mucin release—addresses two pathological drivers of mucus plugging: 1) Excessive hydration can overwhelm mucociliary clearance, and 2) Mucin hyperconcentration increases viscosity. By contrast, NAC primarily disrupts existing mucin polymers but may not prevent ongoing hypersecretion. Stepronin's actions converge to decrease the solid content and viscoelasticity of airway mucus, facilitating clearance [2] [8] [10].
The pharmacodynamic profile of stepronin sodium suggests particular utility in hypersecretory states like chronic bronchitis, bronchiectasis, and asthma exacerbations, where both glandular hypersecretion and ion transport abnormalities contribute to mucus accumulation. Its emergence reflects a strategic shift in mucoactive drug research: from reactive mucus disruption (mucolysis) toward integrated modulation of secretory processes and mucus composition [2] [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7